![molecular formula C15H13FN2OS B2985787 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one CAS No. 883049-86-3](/img/structure/B2985787.png)
3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one
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Overview
Description
3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one is a chemical compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in various fields of science.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one is not fully understood. However, it is believed to exert its biological activity by interacting with various molecular targets, such as enzymes and receptors. It has been suggested that the compound may inhibit the activity of enzymes by binding to their active sites and disrupting their function. It may also interact with receptors and modulate their signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to modulate the activity of certain enzymes, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one in lab experiments is its broad range of biological activities. It can be used to study the effects of inhibiting enzymes, modulating receptors, and inducing apoptosis in cancer cells. However, one limitation is that the compound may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one. One area of interest is the development of new synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, the compound may have potential applications in the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one involves the reaction between 4-fluorobenzylamine and 2-(4-pyridyl)acetic acid in the presence of thionyl chloride and triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product.
Scientific Research Applications
3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. It has also been studied for its potential to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c16-13-3-1-11(2-4-13)9-18-14(19)10-20-15(18)12-5-7-17-8-6-12/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIXXDYBMEATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=NC=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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